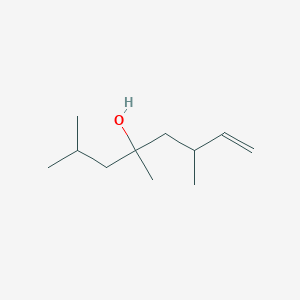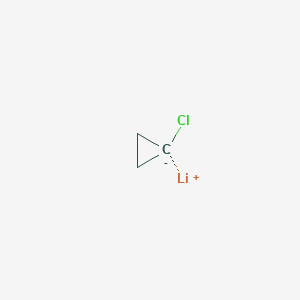
7-Octen-4-ol, 2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octen-4-ol, 2,4,6-trimethyl-: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the octene chain. This compound is notable for its unique structure, which includes three methyl groups and an octene backbone, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .
Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .
Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .
Mecanismo De Acción
The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins, nucleic acids, and other biomolecules.
Hydrophobic Interactions: The methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
- 7-Octen-2-ol, 2,6-dimethyl-
- 2,3,6-Trimethyl-7-octen-3-ol
- 2,4,4-Trimethyl-7-octen-3-ol
Comparison: Compared to these similar compounds, 7-Octen-4-ol, 2,4,6-trimethyl- is unique due to the specific positioning of its methyl groups and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
477765-12-1 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2,4,6-trimethyloct-7-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3 |
Clave InChI |
RRWJHMSZFOHWEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CC(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)




![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
